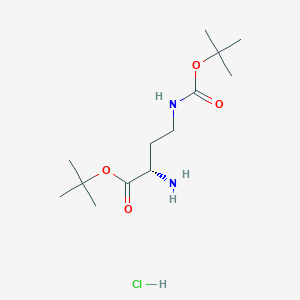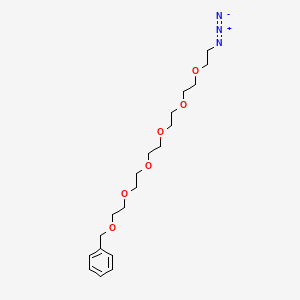
Ethyl N-((3alpha,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocholic acid ethyl ester is a derivative of glycocholic acid, a bile acid conjugate. It is a compound with the molecular formula C28H47NO6 and a molecular weight of 493.68 g/mol . Glycocholic acid ethyl ester is primarily used in pharmaceutical research and as a reference standard in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycocholic acid ethyl ester typically involves the esterification of glycocholic acid. One common method is the reaction of glycocholic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of glycocholic acid ethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Glycocholic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycocholic acid and ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycocholic acid ethyl ester has several applications in scientific research:
Analytical Chemistry: Used as a reference standard for the quantification and identification of bile acids in biological samples.
Pharmaceutical Research: Investigated for its potential role in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Biological Studies: Studied for its role in the metabolism and absorption of lipids in the gastrointestinal tract.
Industrial Applications: Used in the formulation of certain pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Glycocholic acid ethyl ester exerts its effects primarily through its interaction with bile acid receptors and transporters in the gastrointestinal tract. It acts as a detergent to solubilize fats for absorption. The compound binds to bile acid receptors, activating transcriptional networks that regulate the expression of genes involved in lipid metabolism and transport . This enhances the absorption of lipids and lipid-soluble vitamins in the intestine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycocholic Acid: The parent compound, which is a bile acid conjugate involved in lipid digestion and absorption.
Taurocholic Acid Ethyl Ester: Another bile acid ester with similar properties but different conjugation.
Cholic Acid Ethyl Ester: A non-conjugated bile acid ester with similar solubilizing properties.
Uniqueness
Glycocholic acid ethyl ester is unique due to its specific conjugation with glycine and its ability to form stable micelles, enhancing the solubility and absorption of hydrophobic compounds. This makes it particularly useful in drug delivery systems and pharmaceutical formulations .
Propriétés
Numéro CAS |
94006-05-0 |
|---|---|
Formule moléculaire |
C28H47NO6 |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
ethyl 2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
Clé InChI |
IUMZSPQFQUFAHS-CWDNZPLVSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)

![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)





